molecular formula C8H9NO3 B12095757 3-(Aminomethyl)-5-hydroxybenzoic acid

3-(Aminomethyl)-5-hydroxybenzoic acid

Cat. No.: B12095757
M. Wt: 167.16 g/mol
InChI Key: WMAFGECJYMJFBW-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-hydroxybenzoic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with an aminomethyl group at the 3-position and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methyl-5-hydroxybenzoic acid, followed by reduction to introduce the aminomethyl group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. For example, the compound can be synthesized through a multi-step process starting from readily available precursors such as toluene. The process may include steps like chloromethylation, hydrolysis, and subsequent amination to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 3-(Formyl)-5-hydroxybenzoic acid.

    Reduction: 3-(Aminomethyl)-5-hydroxybenzyl alcohol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Aminomethyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to naturally occurring substrates.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which 3-(Aminomethyl)-5-hydroxybenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with active site residues, while the hydroxyl group can participate in additional interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5-methylbenzoic acid: Similar structure but with a methyl group instead of a hydroxyl group.

    3-(Aminomethyl)-5-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a hydroxyl group.

    3-(Aminomethyl)-5-nitrobenzoic acid: Similar structure but with a nitro group instead of a hydroxyl group.

Uniqueness

3-(Aminomethyl)-5-hydroxybenzoic acid is unique due to the presence of both an aminomethyl and a hydroxyl group on the benzoic acid core. This combination of functional groups allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

3-(aminomethyl)-5-hydroxybenzoic acid

InChI

InChI=1S/C8H9NO3/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3,10H,4,9H2,(H,11,12)

InChI Key

WMAFGECJYMJFBW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)CN

Origin of Product

United States

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